

Application Notes and Protocols for AZD1222 Vaccine: Stability and Storage

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and storage conditions for the AZD1222 vaccine, a recombinant, replication-deficient chimpanzee adenovirus vector encoding the SARS-CoV-2 Spike (S) glycoprotein. The following protocols are designed to offer standardized procedures for assessing the stability and quality of the vaccine.

Vaccine Composition and Formulation

The AZD1222 vaccine is a monovalent vaccine presented as a colourless to slightly brown, clear to slightly opaque suspension for injection.[1][2] The active ingredient is the ChAdOx1-S recombinant viral particles.[3] The vaccine is formulated with several excipients to ensure its stability and suitability for administration.[3]

Table 1: Composition of AZD1222 Vaccine



Component	Function
ChAdOx1-S (recombinant)	Active Ingredient (5 x 10^{10} viral particles per 0.5 mL dose)[3]
L-Histidine	Buffer
L-Histidine hydrochloride monohydrate	Buffer
Magnesium chloride hexahydrate	Stabilizer
Polysorbate 80	Surfactant (prevents aggregation)
Ethanol	Co-solvent
Sucrose	Cryo-protectant/Stabilizer
Sodium chloride	Tonicity agent
Disodium edetate dihydrate (EDTA)	Chelating agent
Water for injections	Vehicle

Source:

Storage and Handling

Proper storage and handling are critical to maintain the potency and safety of the AZD1222 vaccine.

Table 2: Recommended Storage and Handling Conditions for AZD1222 Vaccine



Condition	Specification	Notes
Long-term Storage (Unopened Vial)	2°C to 8°C (36°F to 46°F)	Do not freeze. Protect from light by keeping the vials in the outer carton.
Shelf Life (Unopened Vial)	At least 6 months	Refer to the expiration date on the vial.
In-use Stability (Opened Vial)	Up to 6 hours at room temperature (up to 30°C)	Once punctured, the vial should be used as soon as reasonably possible.
Transportation	2°C to 8°C	Maintain the cold chain throughout transport.

Experimental Protocols for Stability and Quality Assessment

The following are representative protocols for key experiments to assess the stability of the AZD1222 vaccine. These should be adapted and validated for specific laboratory conditions and regulatory requirements.

Visual Inspection of Vaccine Vials

Objective: To visually inspect the vaccine for particulate matter, container defects, and changes in appearance.

Materials:

- AZD1222 vaccine vials
- Inspection station with controlled lighting (black and white backgrounds)
- · Lint-free wipes

Procedure:

• Ensure the inspection area is clean and well-lit.



- Carefully remove a vaccine vial from storage.
- Clean the exterior of the vial with a lint-free wipe if necessary.
- Hold the vial against a black background and, using a swirling motion, inspect for any visible particulate matter such as fibers or glass fragments.
- Hold the vial against a white background to inspect for any colored particles or changes in the solution's clarity and color.
- Examine the vial for any cracks, chips, or defects in the glass.
- Inspect the vial's seal and cap for any signs of tampering or damage.
- Record all observations meticulously in a laboratory notebook. Any vial showing particulates
 or container defects must be rejected.

pH Measurement of the Vaccine Solution

Objective: To measure the pH of the vaccine solution to ensure it remains within the specified range (pH 6.6).

Materials:

- AZD1222 vaccine solution
- Calibrated pH meter with a micro-pH probe
- Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)
- Sterile, RNase/DNase-free microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

 Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.



- Aseptically withdraw a small, representative sample of the vaccine solution from the vial. The volume will depend on the requirements of the micro-pH probe.
- Transfer the sample to a sterile microcentrifuge tube.
- Immerse the micro-pH probe into the sample, ensuring the electrode junction is covered.
- Allow the pH reading to stabilize before recording the value.
- Clean the pH probe thoroughly between measurements according to the manufacturer's protocol to prevent cross-contamination.
- Record the pH and the temperature at which the measurement was taken.

Assessment of Viral Potency (TCID50 Assay)

Objective: To determine the infectious titer of the adenovirus vector in the vaccine, which is a measure of its potency.

Materials:

- AZD1222 vaccine
- HEK293 cells (or other appropriate cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Serial dilution buffer (e.g., DMEM with 2% FBS)
- Incubator (37°C, 5% CO₂)
- Inverted microscope
- · Crystal violet staining solution

Procedure:



- Cell Plating: Seed HEK293 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Vaccine Serial Dilution: On the day of the assay, prepare ten-fold serial dilutions of the AZD1222 vaccine in serial dilution buffer.
- Infection: Remove the growth medium from the cells and infect the cells with each vaccine dilution in replicates (e.g., 8 wells per dilution). Include a negative control (cells only with dilution buffer).
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days, or until the cytopathic effect (CPE) is observed in the lower dilutions.
- CPE Observation: Monitor the cells daily for the appearance of CPE (e.g., cell rounding, detachment) using an inverted microscope.
- Staining: After the incubation period, remove the medium, wash the cells with PBS, and stain the remaining adherent cells with crystal violet solution.
- Data Analysis: Score each well as positive or negative for CPE. Calculate the 50% Tissue Culture Infectious Dose (TCID₅₀) using a statistical method such as the Reed-Muench or Spearman-Kärber formula.

Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To detect and quantify the formation of protein aggregates in the vaccine formulation.

Materials:

- AZD1222 vaccine
- Size exclusion chromatography (SEC) column suitable for separating large viral particles from aggregates.



- High-Performance Liquid Chromatography (HPLC) system with a UV detector (and preferably a multi-angle light scattering detector, MALS).
- Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
- Filtration device (0.22 μm) for mobile phase.

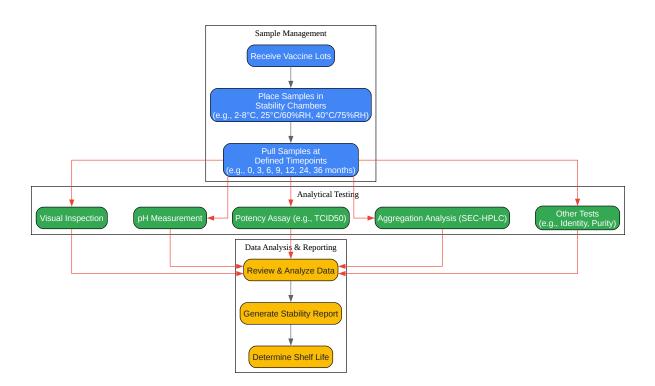
Procedure:

- System Preparation: Equilibrate the SEC-HPLC system with the filtered and degassed mobile phase until a stable baseline is achieved.
- Sample Preparation: If necessary, dilute the vaccine sample in the mobile phase to an appropriate concentration for detection.
- Injection: Inject a defined volume of the prepared sample onto the SEC column.
- Chromatography: Run the chromatography method with an isocratic elution of the mobile phase at a constant flow rate.
- Detection: Monitor the eluate using the UV detector at 280 nm. If a MALS detector is available, it will provide additional information on the molar mass of the eluting species.
- Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric viral vector. The presence of earlier eluting peaks indicates the formation of soluble aggregates. Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualization of Stability Testing Workflow

The following diagram illustrates the general workflow for conducting stability studies on the AZD1222 vaccine.





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Caption: Workflow for AZD1222 Vaccine Stability Testing.



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